molecular formula C11H13O4- B14643617 3-(Ethoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 53414-25-8

3-(Ethoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No.: B14643617
CAS No.: 53414-25-8
M. Wt: 209.22 g/mol
InChI Key: KQOXZRIHIPLKJD-UHFFFAOYSA-M
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Description

3-(Ethoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate is an organic compound with the molecular formula C10H14O2. It is a derivative of bicyclo[2.2.1]heptane, commonly known as norbornane, and features two carboxylate groups. This compound is notable for its unique bicyclic structure, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves the Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a diene and a dienophile. In this case, ethyl acrylate (the dienophile) reacts with cyclopentadiene (the diene) under controlled conditions to form the desired bicyclic structure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

  • Mixing the reactants in a suitable solvent.
  • Maintaining the reaction temperature to facilitate the cycloaddition.
  • Purifying the product through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 3-(Ethoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

3-(Ethoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Ethoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites of enzymes or receptors, influencing their activity. The ester groups can undergo hydrolysis, releasing active carboxylate ions that participate in further biochemical reactions .

Comparison with Similar Compounds

  • Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate
  • Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
  • Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate

Comparison: 3-(Ethoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Compared to its analogs, it offers a balance of stability and reactivity, making it versatile for various applications .

Properties

IUPAC Name

3-ethoxycarbonylbicyclo[2.2.1]hept-5-ene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-2-15-11(14)9-7-4-3-6(5-7)8(9)10(12)13/h3-4,6-9H,2,5H2,1H3,(H,12,13)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOXZRIHIPLKJD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CC(C1C(=O)[O-])C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13O4-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40850824
Record name 3-(Ethoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40850824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53414-25-8
Record name 3-(Ethoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40850824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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